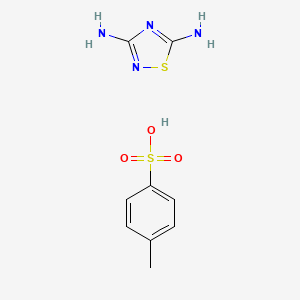

1,2,4-Thiadiazole, 3,5-diamino-, p-toluenesulfonate

CAS No.: 5380-27-8

Cat. No.: VC16054759

Molecular Formula: C9H12N4O3S2

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5380-27-8 |

|---|---|

| Molecular Formula | C9H12N4O3S2 |

| Molecular Weight | 288.4 g/mol |

| IUPAC Name | 4-methylbenzenesulfonic acid;1,2,4-thiadiazole-3,5-diamine |

| Standard InChI | InChI=1S/C7H8O3S.C2H4N4S/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-5-2(4)7-6-1/h2-5H,1H3,(H,8,9,10);(H4,3,4,5,6) |

| Standard InChI Key | FXQDQNMVXPFVQF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1(=NSC(=N1)N)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound has the molecular formula C₉H₁₂N₄O₃S₂ and a molecular weight of 288.4 g/mol. Its IUPAC name is 4-methylbenzenesulfonic acid;1,2,4-thiadiazole-3,5-diamine, reflecting the integration of a p-toluenesulfonate group with the 3,5-diamino-1,2,4-thiadiazole core. The canonical SMILES string CC1=CC=C(C=C1)S(=O)(=O)O.C1(=NSC(=N1)N)N delineates its structure, featuring a sulfonic acid moiety linked to a methyl-substituted benzene ring and a thiadiazole ring with two amine groups.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 5380-27-8 |

| Molecular Formula | C₉H₁₂N₄O₃S₂ |

| Molecular Weight | 288.4 g/mol |

| IUPAC Name | 4-Methylbenzenesulfonic acid;1,2,4-thiadiazole-3,5-diamine |

| InChI Key | FXQDQNMVXPFVQF-UHFFFAOYSA-N |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |

Synthesis and Reaction Chemistry

Synthetic Routes

The compound is synthesized via condensation reactions starting from dithiourea or amidinothiourea precursors. A typical procedure involves reacting dithiourea with p-toluenesulfonic acid under controlled acidic conditions, followed by purification via recrystallization. Alternative methods employ amidinothiourea derivatives, which undergo cyclization in the presence of sulfonating agents to yield the target compound.

Key steps include:

-

Cyclization: Formation of the 1,2,4-thiadiazole ring through sulfur incorporation.

-

Sulfonation: Introduction of the p-toluenesulfonate group via electrophilic substitution.

-

Amination: Functionalization of the thiadiazole core with amine groups at positions 3 and 5.

Stability and Reactivity

The thiadiazole ring exhibits moderate stability under acidic conditions but is prone to degradation in strongly basic environments. Oxidation reactions require catalysts such as vanadium(V) oxide or hydrogen peroxide to prevent ring opening. The amine groups participate in nucleophilic substitutions, enabling derivatization with acylating agents or alkyl halides.

| Derivative | Cell Line | IC₅₀ (µM) | Target |

|---|---|---|---|

| Imidazo[4,5-b]quinoxaline | MCF-7 | 1.2 | PARP-1 |

| Thiazolopyrimidine-oxoindoline | KB | 1.8 | EGFR |

| Spiro[indoline-3,3′-triazole] | MGC-803 (gastric) | 2.5 | Tubulin polymerization |

Mechanistic Insights

Enzyme Inhibition

The compound and its analogs inhibit dihydrofolate reductase (DHFR) and β-lactamase, critical enzymes in bacterial resistance pathways. Molecular docking studies reveal hydrogen bonding between the thiadiazole amine groups and active-site residues (e.g., Asp27 in DHFR), disrupting substrate binding.

Apoptosis Induction

In cancer cells, derivatives trigger mitochondrial membrane depolarization and caspase-3 activation, promoting apoptosis. Upregulation of Bax/Bcl-2 ratio and p53 expression further corroborates pro-apoptotic effects .

Industrial and Research Applications

Drug Development

The compound serves as a scaffold for small-molecule kinase inhibitors and antibiotic adjuvants. Its modular structure allows for tailored modifications to enhance bioavailability and target specificity.

Agrochemical Uses

In agrochemistry, it functions as a precursor for herbicides and fungicides. Derivatives with chloro or nitro substituents show efficacy against Phytophthora infestans (potato blight) at 50–100 ppm concentrations.

| Parameter | Value |

|---|---|

| Acute Oral LD₅₀ | >500 mg/kg (rat) |

| Skin Irritation | Mild erythema (rabbit) |

| Mutagenicity | Negative (Ames test) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume